MMP-2 Inhibitor II

Enzymology Inhibitor Selectivity MMP Profiling

MMP-2 Inhibitor II is a mechanism-based, irreversible active site titrant that covalently modifies MMP-2 without inhibiting MMP-9, unlike broad-spectrum or reversible inhibitors. This crystalline solid (≥98% purity) provides sustained, washout-resistant blockade, essential for co-crystallization studies, time-resolved activity assays, and dissecting MMP-2-specific roles in glucose-induced retinal apoptosis or rheumatoid synovial fibroblast inflammation. Eliminate off-target confounds in MMP-2 research.

Molecular Formula C16H17NO6S2
Molecular Weight 383.4 g/mol
Cat. No. B1662408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMP-2 Inhibitor II
SynonymsN-[4-[4-[(2-oxiranylmethyl)sulfonyl]phenoxy]phenyl]-methanesulfonamide
Molecular FormulaC16H17NO6S2
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3CO3
InChIInChI=1S/C16H17NO6S2/c1-24(18,19)17-12-2-4-13(5-3-12)23-14-6-8-16(9-7-14)25(20,21)11-15-10-22-15/h2-9,15,17H,10-11H2,1H3
InChIKeyADEXXMLIERNFQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

MMP-2 Inhibitor II (CAS 869577-51-5): Procurement-Ready Overview of an Irreversible MMP-2-Selective Small Molecule


MMP-2 Inhibitor II (CAS 869577-51-5) is a synthetic, mechanism-based inhibitor of matrix metalloproteinase-2 (MMP-2, gelatinase A). It is a crystalline solid with molecular formula C16H17NO6S2 and a molecular weight of 383.4 g/mol . As an oxirane-containing analog of the thiirane-based inhibitor SB-3CT, it irreversibly modifies the MMP-2 active site via covalent adduct formation, distinguishing it from reversible, zinc-chelating hydroxamate inhibitors . This compound is supplied as a ≥98% pure research reagent optimized for reproducible, target-defined enzymatic and cellular studies .

MMP-2 Inhibitor II: Why MMP-2/9 Dual Inhibitors or Broad-Spectrum MMP Inhibitors Cannot Be Substituted Without Compromising Selectivity


Indiscriminate use of in-class MMP inhibitors such as broad-spectrum hydroxamates (e.g., Marimastat, Batimastat) or even the close structural analog SB-3CT introduces significant off-target activity against MMP-9 or other MMPs, which can confound experimental results in systems where MMP-2 activity must be isolated from MMP-9. Furthermore, many in-class inhibitors exhibit reversible binding kinetics, whereas MMP-2 Inhibitor II is an irreversible active site titrant, leading to fundamentally different temporal profiles of inhibition and washout behavior [1]. Substitution with a reversible, broad-spectrum agent will fail to recapitulate the sustained, MMP-2-predominant blockade achieved by MMP-2 Inhibitor II and cannot be used to definitively assign biological effects solely to MMP-2 activity .

MMP-2 Inhibitor II: Head-to-Head Quantitative Selectivity and Functional Comparison Data Versus SB-3CT, ARP-100, and Broad-Spectrum Inhibitors


Head-to-Head Selectivity Comparison: MMP-2 Inhibitor II vs. SB-3CT for MMP-2 over MMP-1 and MMP-7

MMP-2 Inhibitor II (oxirane analog) demonstrates markedly improved selectivity for MMP-2 over MMP-1 and MMP-7 compared to its parent thiirane inhibitor SB-3CT. In direct enzymatic assays, SB-3CT exhibits a Ki for MMP-2 of 13.9 nM but also potently inhibits MMP-9 (Ki = 600 nM), with MMP-1/3/7 inhibition in the micromolar range [1]. In contrast, MMP-2 Inhibitor II, while having a higher absolute Ki for MMP-2 (2.4 μM), completely spares MMP-3 and MMP-9 and shows 19-fold and 158-fold selectivity over MMP-1 and MMP-7, respectively [2].

Enzymology Inhibitor Selectivity MMP Profiling

In Vitro Functional Selectivity: MMP-2 Inhibitor II vs. Pan-MMP Inhibitor (MMP Inhibitor II) in Glucose-Stressed Endothelial Cells

In a disease-relevant cellular model, MMP-2 Inhibitor II at 5 μM attenuates glucose-induced MMP-2 gelatinolytic activity and apoptosis in bovine retinal endothelial cells, providing a specific tool to link MMP-2 activation to diabetic complications [1]. In stark contrast, the pan-MMP inhibitor MMP Inhibitor II (a reversible hydroxamate, CAS 203915-59-7) potently inhibits MMP-1 (IC50 24 nM), MMP-3 (IC50 18.4 nM), MMP-7 (IC50 30 nM), and MMP-9 (IC50 2.7 nM) with no discrimination .

Diabetic Retinopathy Endothelial Cell Biology Functional Selectivity

Comparative In Vitro Potency: MMP-2 Inhibitor II vs. ARP-100 (MMP-2 Inhibitor III) for MMP-2 Selective Targeting

ARP-100 (MMP-2 Inhibitor III) is a biphenylsulfonamide with an IC50 of 12 nM for MMP-2 and demonstrates 16.7-fold selectivity over MMP-9 (IC50=200 nM) and >4,166-fold over MMP-1/7 . MMP-2 Inhibitor II (Ki=2.4 μM) is approximately 200-fold less potent on MMP-2 but offers absolute selectivity over MMP-9 (no inhibition) and 19-fold over MMP-1 [1].

Inhibitor Profiling Cancer Invasion Chemical Tool Selection

MMP-2 Inhibitor II: Defined Application Scenarios Where Specificity and Irreversibility Provide a Decisive Procurement Advantage


Delineating MMP-2 vs. MMP-9 Function in Retinal Vascular Biology and Diabetic Retinopathy Models

Based on functional evidence that MMP-2 Inhibitor II attenuates glucose-induced MMP-2 activity and apoptosis in retinal endothelial cells without affecting MMP-9 [1], this compound is optimally deployed to dissect the unique role of MMP-2 in oxidative stress-mediated retinal capillary degeneration. This is a scenario where the absolute sparing of MMP-9 is essential for valid mechanistic conclusions.

Enzymatic Studies Requiring Sustained, Irreversible Active-Site Blockade of MMP-2 for Crystallography or Long-Term Kinetics

The mechanism-based, irreversible inhibition of MMP-2 via active-site covalent modification [1] makes MMP-2 Inhibitor II superior to reversible inhibitors for applications such as co-crystallization studies, time-resolved activity assays after inhibitor washout, or experiments where sustained suppression is required despite dilution or prolonged incubation periods.

Comparative MMP-Selectivity Profiling in Rheumatoid Arthritis Synovial Fibroblast Studies

Evidence from rheumatoid synovial fibroblast studies demonstrates that MMP-2 Inhibitor II can be used to isolate MMP-2 contributions from MMP-9 in models of inflammation and cartilage degradation [1]. The absolute lack of MMP-9 inhibition provides a cleaner tool to assign effects specifically to MMP-2, unlike dual MMP-2/9 inhibitors such as SB-3CT.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for MMP-2 Inhibitor II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.